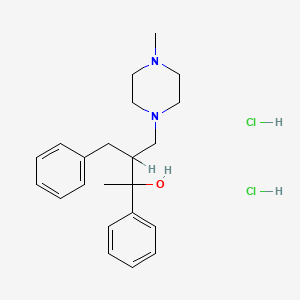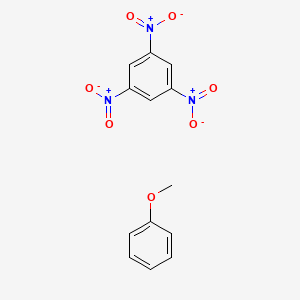
Anisole;1,3,5-trinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthetic Routes and Reaction Conditions:
Anisole: Anisole can be synthesized through several methods, including Williamson’s synthesis, which involves the reaction of sodium phenoxide with methyl iodide.
1,3,5-Trinitrobenzene: This compound can be prepared by nitrating benzene or its derivatives. .
Industrial Production Methods:
- Industrial production of anisole typically involves the methylation of phenol using methanol in the presence of an acid catalyst.
- 1,3,5-Trinitrobenzene is produced industrially by the nitration of benzene derivatives under controlled conditions to ensure the formation of the desired isomer.
Types of Reactions:
Oxidation: Anisole can undergo oxidation to form anisaldehyde or anisic acid.
Substitution: Anisole can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas, tin(II) chloride, and iron powder.
Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used for substitution reactions.
Major Products:
Anisole: Products include anisaldehyde, anisic acid, and various substituted anisoles.
1,3,5-Trinitrobenzene: Products include 1,3,5-triaminobenzene and charge-transfer complexes.
科学的研究の応用
Anisole;1,3,5-trinitrobenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Anisole derivatives are used in the study of enzyme-catalyzed reactions and as probes for studying biological systems.
Industry: 1,3,5-Trinitrobenzene is used as an explosive in commercial mining and military applications.
作用機序
The mechanism of action of anisole;1,3,5-trinitrobenzene involves its interaction with molecular targets and pathways:
類似化合物との比較
Nitrobenzene: Contains a single nitro group attached to a benzene ring.
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with nitro groups at different positions.
1,2,4-Trinitrobenzene: Another isomer of trinitrobenzene with nitro groups at different positions.
Uniqueness:
特性
CAS番号 |
37438-87-2 |
|---|---|
分子式 |
C13H11N3O7 |
分子量 |
321.24 g/mol |
IUPAC名 |
anisole;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C7H8O.C6H3N3O6/c1-8-7-5-3-2-4-6-7;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h2-6H,1H3;1-3H |
InChIキー |
ZLEHNUOQTZPBAG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



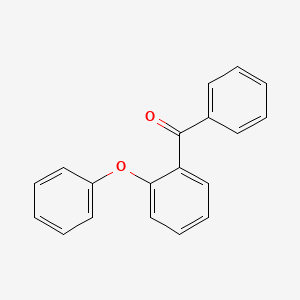

![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
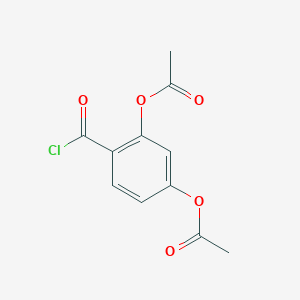
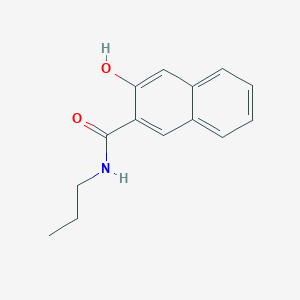
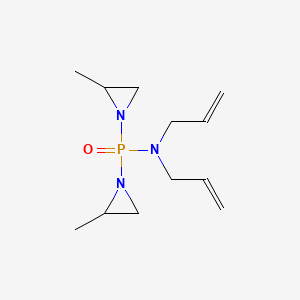
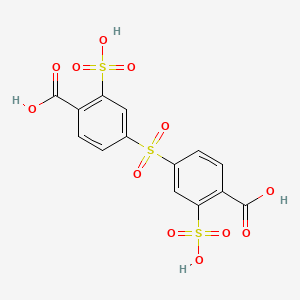

![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]dec-2-en-8-one](/img/structure/B14659888.png)
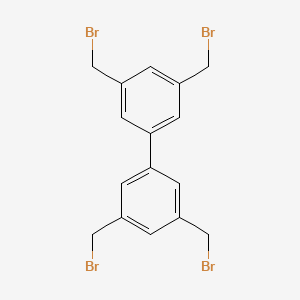
![1H-Pyrrolo[1,2,3-DE]quinoxaline](/img/structure/B14659897.png)
